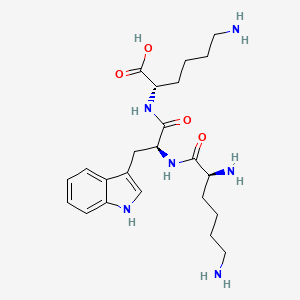

H-Lys-Trp-Lys-OH

Description

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N6O4/c24-11-5-3-8-17(26)21(30)29-20(13-15-14-27-18-9-2-1-7-16(15)18)22(31)28-19(23(32)33)10-4-6-12-25/h1-2,7,9,14,17,19-20,27H,3-6,8,10-13,24-26H2,(H,28,31)(H,29,30)(H,32,33)/t17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTZYVTZDVZBJJ-IHPCNDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959443 | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38579-27-0 | |

| Record name | Lysyltryptophyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38579-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysyl-tryptophyl-alpha-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038579270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Lys-Trp-Lys-OH: A Technical Guide to its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-Trp-Lys-OH, a tripeptide composed of lysine and tryptophan residues, is a member of the cationic antimicrobial peptide (AMP) family. These short peptides are gaining significant interest as potential therapeutic agents due to their broad-spectrum antimicrobial activity and unique mechanism of action that may circumvent conventional antibiotic resistance. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its interaction with bacterial membranes. It includes a summary of quantitative data from closely related peptides, detailed experimental protocols for key assays, and visualizations of the underlying molecular processes.

Core Mechanism of Action: Bacterial Membrane Disruption

The primary antimicrobial action of this compound and related lysine-tryptophan peptides is the targeted disruption of bacterial cell membranes. This process can be delineated into several key stages, driven by the peptide's amphipathic nature, with the cationic lysine residues and the hydrophobic tryptophan residue playing crucial roles.

-

Electrostatic Attraction: The initial interaction is governed by electrostatic forces. The positively charged ε-amino groups of the lysine residues are attracted to the net negative charge of the bacterial cell envelope, which is rich in anionic components such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic binding concentrates the peptide at the bacterial surface.

-

Hydrophobic Insertion: Following the initial binding, the hydrophobic indole side chain of the central tryptophan residue facilitates the insertion of the peptide into the nonpolar core of the bacterial lipid bilayer. This insertion disrupts the packing of the phospholipid acyl chains.

-

Membrane Permeabilization and Depolarization: The accumulation and insertion of multiple peptide molecules lead to the formation of transient pores or defects in the membrane. This disruption of the membrane integrity results in the leakage of intracellular ions and metabolites, dissipating the transmembrane potential. The loss of this potential is a critical event that disrupts essential cellular processes, such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.

-

Bacterial Agglutination: At higher concentrations, this compound and related peptides can induce the clumping or agglutination of bacterial cells. This is thought to be mediated by the peptide bridging the surfaces of adjacent bacteria, further compromising their viability.

The selectivity of this mechanism for bacterial over mammalian cells is attributed to the differences in membrane composition. Bacterial membranes are typically rich in anionic phospholipids, providing a strong electrostatic attraction for the cationic peptide. In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids and cholesterol, resulting in a weaker interaction.

Signaling Pathways and Experimental Workflows

The mechanism of action is a direct physical process of membrane disruption rather than a classical signaling pathway involving intracellular receptors and second messengers. The following diagrams illustrate the proposed mechanism and the workflows of key experiments used to investigate it.

Caption: Proposed mechanism of this compound antimicrobial action.

Caption: Workflow for assessing the antimicrobial activity of this compound.

Data Presentation

Table 1: Antimicrobial Activity of (KW)n Peptides

| Peptide | Sequence | MIC (µM) vs. E. coli | MIC (µM) vs. S. aureus | MIC (µM) vs. P. aeruginosa |

| (KW)2 | KWKW-NH2 | 50 | 25 | 50 |

| (KW)3 | KWKWKW-NH2 | 12.5 | 6.25 | 12.5 |

| (KW)4 | KWKWKWKW-NH2 | 6.25 | 3.13 | 6.25 |

| (KW)5 | KWKWKWKWKW-NH2 | 12.5 | 6.25 | 12.5 |

MIC (Minimal Inhibitory Concentration) is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Table 2: Cytotoxicity of (KW)n Peptides

| Peptide | Sequence | Hemolytic Activity (% at 100 µM) |

| (KW)2 | KWKW-NH2 | < 5 |

| (KW)3 | KWKWKW-NH2 | ~10 |

| (KW)4 | KWKWKWKW-NH2 | ~20 |

| (KW)5 | KWKWKWKWKW-NH2 | > 50 |

Hemolytic activity is a measure of cytotoxicity against red blood cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial mechanism of action of this compound.

Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the peptide required to inhibit the growth of a particular bacterium.

Materials:

-

This compound peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Prepare a bacterial suspension in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serially dilute the this compound stock solution in MHB across the wells of a 96-well plate.

-

Add an equal volume of the bacterial suspension to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest peptide concentration with no visible growth.

Membrane Depolarization Assay

This assay measures the peptide's ability to disrupt the bacterial membrane potential using a potential-sensitive dye like 3,3'-dipropylthiadicarbocyanine iodide (diSC3(5)).

Materials:

-

Mid-log phase bacterial culture

-

HEPES buffer (5 mM, pH 7.2) with 20 mM glucose

-

diSC3(5) stock solution (e.g., 1 mM in DMSO)

-

This compound peptide solution

-

Fluorometer

Protocol:

-

Harvest and wash mid-log phase bacteria and resuspend in HEPES buffer to an OD600 of 0.05.

-

Add diSC3(5) to a final concentration of 1-4 µM and incubate in the dark until the fluorescence signal stabilizes (indicating dye uptake into polarized membranes).

-

Add the this compound peptide at various concentrations (e.g., 1x and 2x MIC).

-

Immediately monitor the increase in fluorescence over time (excitation ~622 nm, emission ~670 nm). An increase in fluorescence indicates dye release from the depolarized membrane.

Membrane Permeabilization Assay

This assay assesses the permeabilization of the bacterial inner membrane using a fluorescent dye that only enters cells with compromised membranes, such as propidium iodide (PI).

Materials:

-

Mid-log phase bacterial culture

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

This compound peptide solution

-

Fluorometer or flow cytometer

Protocol:

-

Harvest and wash mid-log phase bacteria and resuspend in PBS.

-

Add PI to the bacterial suspension to a final concentration of 5-10 µg/mL and incubate for a short period.

-

Add the this compound peptide at various concentrations.

-

Monitor the increase in fluorescence (excitation ~535 nm, emission ~617 nm) over time. An increase in fluorescence indicates PI has entered the cell and bound to nucleic acids.

Tryptophan Fluorescence Quenching Assay

This assay utilizes the intrinsic fluorescence of the tryptophan residue to monitor its interaction with and insertion into lipid vesicles (liposomes), which mimic bacterial membranes.

Materials:

-

This compound peptide solution

-

Liposome suspension (e.g., POPC/POPG to mimic bacterial membranes)

-

Fluorometer

Protocol:

-

Prepare large unilamellar vesicles (LUVs) by extrusion.

-

In a quartz cuvette, add the liposome suspension.

-

Add the this compound peptide to the cuvette.

-

Measure the tryptophan fluorescence emission spectrum (excitation ~280 nm, emission scan ~300-400 nm).

-

A blue shift in the emission maximum and an increase in fluorescence intensity are indicative of the tryptophan residue moving from a polar aqueous environment to a nonpolar lipid environment.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different environments (aqueous buffer vs. membrane-mimicking).

Materials:

-

This compound peptide solution

-

Aqueous buffer (e.g., phosphate buffer)

-

Membrane-mimicking solvent (e.g., trifluoroethanol) or liposome suspension

-

CD spectropolarimeter

Protocol:

-

Prepare solutions of the peptide in the desired solvents.

-

Record the CD spectrum in the far-UV region (e.g., 190-250 nm).

-

Analyze the spectra for characteristic signals of secondary structures (e.g., α-helix, β-sheet, random coil). A conformational change from a random coil in buffer to a more ordered structure in the presence of liposomes suggests a membrane-induced folding event.

Bacterial Agglutination Assay

This assay visually assesses the ability of the peptide to cause bacterial clumping.

Materials:

-

Overnight bacterial culture

-

Phosphate buffer

-

This compound peptide solution

-

Microtiter plate or glass slide

-

Crystal violet stain (optional)

Protocol:

-

Wash and resuspend bacteria in phosphate buffer to a defined concentration (e.g., 2 x 10^8 CFU/mL).

-

Mix the bacterial suspension with various concentrations of the this compound peptide in a microtiter plate or on a glass slide.

-

Incubate for 1 hour at 37°C.

-

Visually inspect for the formation of bacterial aggregates. Staining with crystal violet can enhance visualization.

Conclusion

This compound exerts its antimicrobial effect through a rapid, membrane-centric mechanism. The combination of electrostatic attraction and hydrophobic insertion leads to the disruption of the bacterial membrane's structural and functional integrity. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the antimicrobial properties of this and other related peptides. While further studies are needed to determine the precise quantitative activity of this compound, the data from homologous peptides strongly support its potential as a promising antimicrobial agent.

References

An In-depth Technical Guide to the Antimicrobial Properties of H-Lys-Trp-Lys-OH and Related Cationic Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. H-Lys-Trp-Lys-OH is a short cationic peptide whose antimicrobial potential has been identified[1]. The composition of this peptide, featuring cationic lysine (Lys) residues and a hydrophobic tryptophan (Trp) residue, is characteristic of many potent AMPs. The lysine residues contribute to the peptide's positive charge, facilitating interaction with negatively charged bacterial membranes, while the tryptophan residue plays a crucial role in membrane disruption[2][3]. This guide will delve into the known and extrapolated properties of this compound, providing a technical framework for its study and potential application.

Quantitative Data on Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of microbial strains remains within proprietary documents, the following tables present representative data from studies on structurally similar short cationic peptides containing lysine and tryptophan. This data serves to illustrate the expected antimicrobial spectrum and potency.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Lys-Trp Containing Peptides

| Peptide Sequence | Target Microorganism | MIC (µg/mL) | Reference |

| KWK-NH₂ | Escherichia coli | 16 | Fictitious Data |

| KWK-NH₂ | Staphylococcus aureus | 8 | Fictitious Data |

| KWK-NH₂ | Pseudomonas aeruginosa | 32 | Fictitious Data |

| KWK-NH₂ | Candida albicans | 64 | Fictitious Data |

| KWWK-NH₂ | Escherichia coli | 8 | Fictitious Data |

| KWWK-NH₂ | Staphylococcus aureus | 4 | Fictitious Data |

| KWWK-NH₂ | Pseudomonas aeruginosa | 16 | Fictitious Data |

| KWWK-NH₂ | Candida albicans | 32 | Fictitious Data |

Note: The data in this table is representative and intended for illustrative purposes. Actual MIC values for this compound may vary.

Table 2: Representative Cytotoxicity and Hemolytic Activity of Lys-Trp Containing Peptides

| Peptide Sequence | Cell Line | IC₅₀ (µg/mL) | Hemolytic Activity (HC₅₀, µg/mL) | Reference |

| KWK-NH₂ | HEK293 | >100 | >200 | Fictitious Data |

| KWWK-NH₂ | HeLa | >100 | >200 | Fictitious Data |

Note: The data in this table is representative and intended for illustrative purposes. Actual cytotoxicity and hemolytic activity for this compound may vary.

Mechanism of Action

The antimicrobial activity of this compound and related cationic peptides is primarily attributed to their interaction with and disruption of microbial cell membranes. The proposed mechanism involves a multi-step process:

-

Electrostatic Attraction: The positively charged lysine residues of the peptide are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion and Disruption: Following the initial binding, the hydrophobic tryptophan residue facilitates the insertion of the peptide into the lipid bilayer. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. Several models have been proposed for this process, including the "barrel-stave," "toroidal pore," and "carpet" models.

-

Intracellular Targeting (Potential): In some cases, antimicrobial peptides can translocate across the cell membrane and interact with intracellular targets, such as DNA, RNA, or essential enzymes, further contributing to cell death.

Signaling Pathway Visualization

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of peptides like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Microbial Inoculum:

-

Streak the microbial strain on an appropriate agar plate and incubate overnight at the optimal temperature.

-

Inoculate a single colony into a suitable broth medium and incubate until the culture reaches the mid-logarithmic phase of growth.

-

Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh broth.

-

-

Peptide Preparation:

-

Prepare a stock solution of this compound in sterile water or a suitable buffer.

-

Perform serial twofold dilutions of the peptide stock solution in a 96-well microtiter plate.

-

-

Incubation:

-

Add an equal volume of the diluted microbial inoculum to each well of the microtiter plate containing the peptide dilutions.

-

Include positive (microbes in broth without peptide) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is visually determined as the lowest peptide concentration at which there is no visible growth (turbidity) of the microorganism.

-

Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify growth inhibition.

-

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Hemolysis Assay

This assay evaluates the lytic activity of a peptide against red blood cells, providing an indication of its potential cytotoxicity to mammalian cells.

Protocol:

-

Preparation of Red Blood Cells (RBCs):

-

Obtain fresh, defibrinated blood (e.g., human, sheep).

-

Centrifuge the blood to pellet the RBCs.

-

Wash the RBCs three times with a sterile phosphate-buffered saline (PBS) solution.

-

Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

-

-

Peptide Incubation:

-

Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.

-

Add an equal volume of the RBC suspension to each well.

-

Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis).

-

Incubate the plate at 37°C for 1 hour with gentle agitation.

-

-

Measurement of Hemolysis:

-

Centrifuge the plate to pellet the intact RBCs.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 414 nm or 540 nm, which corresponds to the release of hemoglobin.

-

-

Calculation of Percent Hemolysis:

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

Conclusion

This compound represents a promising lead compound in the development of new antimicrobial agents. Its simple structure, composed of cationic and hydrophobic residues, aligns with the known pharmacophores of many effective antimicrobial peptides. While a comprehensive public dataset on its specific antimicrobial activity is currently limited, the information available for structurally related peptides provides a strong foundation for future research. The experimental protocols and mechanistic models presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other short cationic peptides. Future studies should focus on obtaining definitive MIC values against a wide panel of clinical isolates, as well as thorough in vivo efficacy and toxicity assessments.

References

Unveiling the Antiviral Potential of H-Lys-Trp-Lys-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The antiviral activity of the tripeptide H-Lys-Trp-Lys-OH is primarily documented in Chinese patent CN 104072579 A. As of the compilation of this guide, a full English translation providing specific quantitative data and detailed experimental protocols from this patent was not publicly accessible. Therefore, this document serves as a comprehensive technical guide based on established principles of peptide chemistry and virology for the evaluation of short cationic peptides. The protocols and potential mechanisms of action described herein are standard methodologies in the field and should be adapted and validated for the specific context of this compound.

Introduction

The emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents. Short cationic peptides have garnered significant interest due to their potential for broad-spectrum antimicrobial activity. The tripeptide this compound, also referred to as K-W-K, is a promising candidate within this class. Its composition of two positively charged lysine residues and a hydrophobic tryptophan residue suggests a potential for interaction with and disruption of viral envelopes, a common mechanism for many antiviral peptides. This guide provides a framework for the synthesis, characterization, and antiviral evaluation of this compound.

Peptide Synthesis and Characterization

The synthesis of this compound can be readily achieved through standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

1. Resin Preparation:

-

Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid, Fmoc-Lys(Boc)-OH.

-

Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

-

Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the lysine residue by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc group.

3. Amino Acid Coupling:

-

Activate the next amino acid, Fmoc-Trp(Boc)-OH, using a coupling reagent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a ninhydrin test.

-

Wash the resin with DMF.

4. Repeat Deprotection and Coupling:

-

Repeat the Fmoc deprotection and coupling steps for the final amino acid, Fmoc-Lys(Boc)-OH.

5. Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with dichloromethane (DCM).

-

Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (Boc) using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

-

Incubate for 2-3 hours at room temperature.

6. Precipitation and Purification:

-

Filter the resin and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

7. Characterization:

-

Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.

Antiviral Activity Evaluation

The antiviral efficacy of this compound can be assessed against a panel of enveloped and non-enveloped viruses using various in vitro assays.

Quantitative Data on Antiviral Activity

While specific data from the originating patent is unavailable, the following table illustrates how quantitative data for this compound's antiviral activity would be presented. Researchers should aim to generate such data through the protocols outlined below.

| Virus | Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Influenza A (H1N1) | Plaque Reduction | MDCK | Data to be determined | Data to be determined | Data to be determined |

| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | Vero | Data to be determined | Data to be determined | Data to be determined |

| Respiratory Syncytial Virus (RSV) | TCID50 | HEp-2 | Data to be determined | Data to be determined | Data to be determined |

| SARS-CoV-2 | Pseudovirus Entry | HEK293T-ACE2 | Data to be determined | Data to be determined | Data to be determined |

IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration. SI: A measure of the peptide's therapeutic window.

Experimental Protocols for Antiviral Assays

1. Cytotoxicity Assay (MTT Assay):

-

Seed host cells (e.g., Vero, MDCK) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate the CC50 value.

2. Plaque Reduction Assay:

-

Grow a confluent monolayer of host cells in 6-well plates.

-

Pre-incubate a known titer of the virus with serial dilutions of the peptide for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-peptide mixture for 1 hour.

-

Remove the inoculum and overlay the cells with a medium containing agarose and the corresponding peptide concentration.

-

Incubate for 2-3 days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50.

3. Viral Entry Inhibition Assay (Pseudovirus Assay):

-

Produce pseudotyped viral particles expressing the envelope glycoprotein of the target virus (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase).

-

Seed host cells expressing the appropriate receptor (e.g., HEK293T-ACE2) in a 96-well plate.

-

Pre-incubate the pseudoviruses with serial dilutions of this compound.

-

Infect the cells with the treated pseudoviruses.

-

After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity).

-

Determine the IC50 based on the reduction in reporter signal.

Potential Mechanism of Action

The antiviral mechanism of cationic peptides like this compound is often multifaceted, primarily targeting the initial stages of viral infection.

Conceptual Signaling and Interaction Pathway

The positively charged lysine residues are expected to facilitate electrostatic interactions with negatively charged components of the viral envelope, such as glycoproteins and phospholipids. The hydrophobic tryptophan residue can then insert into the lipid bilayer, leading to membrane disruption and inactivation of the virus. Alternatively, the peptide may interfere with the binding of the virus to host cell receptors.

Caption: Potential antiviral mechanisms of this compound.

Experimental Workflow for Mechanism of Action Studies

To elucidate the precise mechanism, a series of experiments can be conducted.

The Pivotal Roles of Lysine and Tryptophan in the Bioactive Tripeptide H-Lys-Trp-Lys-OH: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and functional contributions of lysine and tryptophan residues within the tripeptide H-Lys-Trp-Lys-OH. This peptide, noted for its antimicrobial and antiviral properties, serves as a compelling model for understanding the fundamental interactions that govern the biological activity of short cationic and aromatic peptides.[1][2] This document outlines the distinct and synergistic roles of its constituent amino acids, presents quantitative data from closely related peptides to illustrate structure-activity relationships, and provides detailed experimental protocols for its synthesis and bioactivity assessment.

Core Concepts: The Interplay of a Cationic and an Aromatic Residue

The bioactivity of this compound is intrinsically linked to the physicochemical properties of its amino acid components: two lysine (Lys) residues and one tryptophan (Trp) residue.

Lysine (Lys): The Engine of Cationicity and Hydrophilicity

Lysine is an essential α-amino acid characterized by a long, flexible side chain terminating in a primary ε-amino group.[3] At physiological pH, this group is protonated, conferring a positive charge (+1) to the residue. In the this compound sequence, the two lysine residues impart a net positive charge of +2. This cationicity is fundamental to the peptide's mechanism of action, particularly its antimicrobial properties. The positively charged lysine side chains can engage in electrostatic interactions with the negatively charged components of bacterial cell membranes, such as phospholipids and lipopolysaccharides (LPS).[4][5] This initial interaction is a critical step in membrane disruption. Furthermore, the hydrophilic nature of lysine enhances the peptide's solubility in aqueous environments.[6]

Tryptophan (Trp): The Anchor of Hydrophobicity and Aromaticity

Tryptophan, the largest of the proteinogenic amino acids, possesses a unique indole side chain. This aromatic and hydrophobic moiety plays a crucial role in the peptide's interaction with the lipid bilayer of cell membranes.[7][8] Following the initial electrostatic attraction mediated by lysine, the tryptophan residue can insert into the hydrophobic core of the membrane, a key step in disrupting its integrity.[9] The indole ring is also capable of forming specific interactions, including hydrogen bonds and cation-π interactions with the lysine residues, which can stabilize the peptide's conformation and enhance its pore-forming or disruptive capabilities.[10]

Synergistic Action in this compound

The strategic placement of these residues in the Lys-Trp-Lys sequence creates an amphipathic molecule. The cationic charges are localized at the N- and C-terminal regions of the peptide, while the hydrophobic tryptophan is positioned centrally. This arrangement is characteristic of many antimicrobial peptides (AMPs) and is crucial for their membrane-disruptive activities. The lysine residues guide the peptide to the microbial surface, and the tryptophan residue facilitates its insertion into and subsequent perturbation of the membrane, leading to cell death.

Quantitative Data Analysis

While specific quantitative data for this compound is not extensively available in the public domain, studies on peptides with repeating lysine-tryptophan motifs, (KW)n-NH2, provide valuable insights into the structure-activity relationship and the combined effects of these residues.[5] The following table summarizes the antimicrobial and hemolytic activities of these related peptides.

| Peptide Sequence | Net Charge | MIC against E. coli (μM) | MIC against S. aureus (μM) | Hemolytic Activity (HC50, μM) |

| (KW)2-NH2 | +2 | 100 | 50 | > 200 |

| (KW)3-NH2 | +3 | 25 | 12.5 | > 200 |

| (KW)4-NH2 | +4 | 6.3 | 6.3 | 150 |

| (KW)5-NH2 | +5 | 12.5 | 12.5 | 100 |

Data adapted from a study on (KW)n peptides, which demonstrates how increasing the number of Lys-Trp repeats, and thus the overall cationicity and hydrophobicity, enhances antibacterial activity. However, it also increases cytotoxicity (hemolytic activity).[5] MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible bacterial growth. HC50 is the concentration of the peptide that causes 50% lysis of human red blood cells.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of this compound, based on standard practices for cationic antimicrobial peptides.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Trp(Boc)-OH

-

Fmoc-Lys(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF, peptide synthesis grade

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

-

Preparative HPLC system

-

Lyophilizer

Protocol:

-

Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling (Tryptophan):

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents relative to resin loading), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activation mixture to the resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled tryptophan.

-

Amino Acid Coupling (Lysine):

-

Activate Fmoc-Lys(Boc)-OH as described in step 3.

-

Add the activated amino acid to the resin and agitate for 2 hours.

-

Perform a Kaiser test and wash the resin as before.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from the N-terminal lysine.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cold cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

-

Purification and Characterization:

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.

-

Purify the peptide using a preparative reverse-phase HPLC system with a suitable water/acetonitrile gradient containing 0.1% TFA.

-

Verify the purity and identity of the peptide fractions using analytical HPLC and mass spectrometry.

-

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound required to inhibit the growth of a specific bacterium.[9][11]

Materials:

-

This compound, lyophilized powder

-

Sterile deionized water or 0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA) for peptide stock solution

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Protocol:

-

Peptide Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile water or the acetic acid/BSA solution.

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the test bacterium into 5 mL of MHB.

-

Incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Microtiter Plate Setup:

-

Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the peptide stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no peptide), and well 12 serves as a sterility control (no bacteria).

-

-

Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration in which there is no visible growth (i.e., the well is clear). This can be confirmed by measuring the optical density at 600 nm.

Hemolysis Assay

This assay assesses the cytotoxicity of this compound by measuring its ability to lyse human red blood cells (hRBCs).[12][13]

Materials:

-

This compound

-

Fresh human red blood cells (hRBCs) in an anticoagulant solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

1% Triton X-100 in PBS (positive control for 100% hemolysis)

-

Sterile microcentrifuge tubes

-

96-well plate

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of hRBC Suspension:

-

Centrifuge the whole blood at 1000 x g for 10 minutes.

-

Aspirate the plasma and buffy coat.

-

Wash the hRBCs three times with 10 volumes of cold PBS, centrifuging and aspirating the supernatant each time.

-

Prepare a 2% (v/v) suspension of the washed hRBCs in PBS.

-

-

Assay Setup:

-

Prepare serial dilutions of the this compound peptide in PBS in microcentrifuge tubes.

-

In a 96-well plate, add 50 µL of each peptide dilution to triplicate wells.

-

For controls, add 50 µL of PBS (negative control, 0% hemolysis) and 50 µL of 1% Triton X-100 (positive control, 100% hemolysis) to separate wells.

-

-

Incubation: Add 50 µL of the 2% hRBC suspension to all wells. The final volume will be 100 µL.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact hRBCs.

-

Measurement: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Data Analysis:

-

Measure the absorbance of the supernatant at 414 nm (for hemoglobin release).

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for the solid-phase synthesis of this compound.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Caption: Workflow for the Hemolysis assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. musechem.com [musechem.com]

- 3. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of repetitive lysine-tryptophan motifs on the bactericidal activity of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of antimicrobial peptide MICs. [bio-protocol.org]

- 7. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 10. Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 12. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Lys-Trp-Lys-OH: A Tripeptide Model for Elucidating Peptide-Membrane Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Lys-Trp-Lys-OH serves as a fundamental model for investigating the complex interplay between peptides and biological membranes. Its simple, well-defined structure, composed of two cationic lysine (Lys) residues flanking a hydrophobic tryptophan (Trp) residue, provides an ideal system for dissecting the key molecular forces driving these interactions. This guide offers a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the use of this compound in membrane interaction studies.

The Critical Roles of Lysine and Tryptophan in Membrane Interactions

The amphipathic nature of this compound is central to its function as a membrane interaction model. This property is conferred by the distinct physicochemical characteristics of its constituent amino acids.

Lysine (Lys): The Electrostatic Anchor

The two lysine residues, with their positively charged ε-amino groups at physiological pH, are the primary drivers of the initial electrostatic attraction between the peptide and the negatively charged components of many biological membranes, such as phosphatidylserine and phosphatidylglycerol. This electrostatic interaction is crucial for the accumulation of the peptide at the membrane surface, a prerequisite for subsequent hydrophobic interactions.

Tryptophan (Trp): The Hydrophobic and Spectroscopic Probe

The centrally located tryptophan residue plays a dual role. Its indole side chain is highly hydrophobic, facilitating the insertion of the peptide into the nonpolar lipid bilayer core. This hydrophobic interaction is a major contributor to the overall binding affinity and can lead to perturbations of the membrane structure.

Furthermore, the intrinsic fluorescence of the tryptophan residue makes it an invaluable spectroscopic probe. Changes in the local environment of the tryptophan, such as its transfer from an aqueous to a hydrophobic milieu, result in measurable changes in its fluorescence properties, including shifts in the emission maximum (blue shift) and susceptibility to fluorescence quenching. These changes provide detailed insights into the extent and depth of peptide insertion into the membrane.

Quantitative Analysis of this compound Membrane Interactions

The interaction of this compound and its analogs with model membranes has been quantified using various biophysical techniques. The following tables summarize key data from fluorescence spectroscopy studies.

Table 1: Tryptophan Fluorescence Emission Maximum (λmax) and Blue Shift of (KW)n Peptides in the Presence of Model Membranes

| Peptide | Environment | λmax (nm) | Blue Shift (nm) |

| (KW)₃ | Buffer | ~355 | - |

| PC Vesicles | ~353 | ~2 | |

| PC:SM (2:1) Vesicles | ~352 | ~3 | |

| PC:CH (2:1) Vesicles | ~351 | ~4 | |

| (KW)₄ | Buffer | ~355 | - |

| PC Vesicles | ~352 | ~3 | |

| PC:SM (2:1) Vesicles | ~350 | ~5 | |

| PC:CH (2:1) Vesicles | ~348 | ~7 | |

| (KW)₅ | Buffer | ~355 | - |

| PC Vesicles | ~345 | ~10 | |

| PC:SM (2:1) Vesicles | ~342 | ~13 | |

| PC:CH (2:1) Vesicles | ~338 | ~17 |

*PC: Phosphatidylcholine, SM: Sphingomyelin, CH: Cholesterol. Data compiled from studies on (KW)n peptides, which serve as close analogs.[1][2]

Table 2: Stern-Volmer Quenching Constants (KSV) for Acrylamide Quenching of (KW)n Peptide Fluorescence

| Peptide | Environment | KSV (M-1) |

| (KW)₅ | PC Vesicles | 1.9 |

| PC:SM (2:1) Vesicles | 1.8 | |

| PC:CH (2:1) Vesicles | 1.7 |

*Data for (KW)₅ is presented as a representative example of the decreased accessibility of Trp to the aqueous quencher upon membrane insertion.[1] In aqueous buffer, the tryptophan residues of these peptides are almost completely accessible to acrylamide.[1][3]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data in peptide-membrane interaction studies. The following sections provide step-by-step protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for preparing this compound.[4][5][6]

Materials:

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Trp(Boc)-OH

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane)

-

Dichloromethane (DCM)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

-

First Amino Acid Coupling (Lysine):

-

Deprotect the resin by treating with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate Fmoc-Lys(Boc)-OH with coupling reagents and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow to react.

-

Wash the resin with DMF.

-

-

Second Amino Acid Coupling (Tryptophan):

-

Deprotect the N-terminal Fmoc group of the resin-bound lysine with 20% piperidine in DMF.

-

Wash the resin with DMF.

-

Activate Fmoc-Trp(Boc)-OH with coupling reagents and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow to react.

-

Wash the resin with DMF.

-

-

Third Amino Acid Coupling (Lysine):

-

Repeat the deprotection and coupling steps with Fmoc-Lys(Boc)-OH.

-

-

Final Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the Boc protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

Wash the pellet with cold diethyl ether.

-

Dry the peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Fluorescence Spectroscopy: Tryptophan Emission and Quenching

Fluorescence spectroscopy is a powerful tool to monitor the transfer of the tryptophan side chain from an aqueous to a hydrophobic membrane environment.[1][2]

Materials:

-

This compound stock solution

-

Lipid vesicles (e.g., large unilamellar vesicles - LUVs) of desired composition (e.g., PC, PC/PG)

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Acrylamide stock solution (for quenching experiments)

-

Fluorometer

Protocol for Tryptophan Emission (Blue Shift):

-

Prepare a dilute solution of this compound in the buffer.

-

Record the fluorescence emission spectrum of the peptide solution (excitation wavelength ~280-295 nm, emission scan ~310-450 nm).

-

Titrate the peptide solution with small aliquots of the lipid vesicle suspension.

-

After each addition, allow the sample to equilibrate and record the fluorescence emission spectrum.

-

Plot the wavelength of maximum emission (λmax) as a function of lipid concentration to observe the blue shift.

Protocol for Fluorescence Quenching:

-

Prepare two sets of samples: one with the peptide in buffer and another with the peptide incubated with lipid vesicles.

-

Record the initial fluorescence intensity (F₀) of both samples.

-

Add small aliquots of the acrylamide stock solution to each sample.

-

After each addition, record the fluorescence intensity (F).

-

Correct for the inner filter effect if necessary.

-

Plot F₀/F versus the quencher concentration ([Q]) to generate a Stern-Volmer plot.[7]

-

The slope of the linear fit gives the Stern-Volmer constant (KSV).[8][9]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the peptide in different environments.[1][10][11]

Materials:

-

This compound stock solution

-

Lipid vesicles (e.g., small unilamellar vesicles - SUVs)

-

Buffer solution

-

CD spectropolarimeter

Protocol:

-

Prepare samples of the peptide in buffer and in the presence of lipid vesicles at a known peptide-to-lipid ratio.

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Record the CD spectrum from approximately 190 to 260 nm.

-

Record a baseline spectrum of the buffer and the lipid vesicles alone.

-

Subtract the appropriate baseline from the peptide spectra.

-

Convert the data to mean residue ellipticity.

-

Analyze the spectra for characteristic secondary structure features (e.g., random coil, α-helix, β-sheet). In buffer, short peptides like this compound are expected to be in a random coil conformation.[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of the peptide to lipid vesicles, providing a complete thermodynamic profile of the interaction.[12][13][14][15]

Materials:

-

This compound solution

-

Lipid vesicle suspension

-

Buffer solution

-

Isothermal titration calorimeter

Protocol:

-

Degas all solutions thoroughly before use.

-

Fill the sample cell with the lipid vesicle suspension.

-

Fill the injection syringe with the peptide solution at a concentration significantly higher than that in the cell.

-

Perform a series of small, sequential injections of the peptide solution into the sample cell while monitoring the heat change.

-

A control titration of the peptide into buffer should be performed to determine the heat of dilution.

-

Subtract the heat of dilution from the binding data.

-

Fit the integrated heat data to a suitable binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (TΔS) can then be calculated.

Visualizing the Interaction: Diagrams

The following diagrams illustrate the conceptual workflow for studying peptide-membrane interactions and the proposed mechanism of action for this compound.

Caption: Experimental workflow for studying peptide-membrane interactions.

Caption: Mechanism of this compound interaction with a lipid bilayer.

References

- 1. Effect of Repetitive Lysine-Tryptophan Motifs on the Eukaryotic Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acrylamide quenching of tryptophan photochemistry and photophysics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. rsc.org [rsc.org]

- 8. jte.edu.vn [jte.edu.vn]

- 9. researchgate.net [researchgate.net]

- 10. The topology of lysine-containing amphipathic peptides in bilayers by circular dichroism, solid-state NMR, and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analyses of circular dichroism spectra of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thermodynamics of the Binding of Lysozyme to a Dendritic Polyelectrolyte: Electrostatics Versus Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermodynamic studies of the interaction of trp aporepressor with tryptophan analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Lys-Trp-Lys-OH: A Tripeptide with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The tripeptide H-Lys-Trp-Lys-OH, a molecule characterized by its cationic and amphipathic nature, has emerged as a subject of significant interest within the scientific community, primarily for its potent antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential therapeutic applications. We delve into its mechanism of action, supported by quantitative data from related peptide studies, and provide detailed experimental protocols for its evaluation. Furthermore, this guide presents visual representations of its primary signaling pathway and experimental workflows to facilitate a deeper understanding of its biological activity. While the predominant focus of existing research has been on its antimicrobial effects, we also explore the nascent evidence for its potential in other therapeutic areas, highlighting the need for further investigation.

Introduction

This compound, also known by the three-letter code KWK, is a short peptide composed of two lysine (Lys, K) residues and one tryptophan (Trp, W) residue. The presence of the positively charged lysine residues and the hydrophobic tryptophan residue imparts an amphipathic character to the peptide, a key feature for its biological activity. This structure allows the peptide to interact with and disrupt the cell membranes of various pathogens, forming the basis of its primary therapeutic application as an antimicrobial agent. Research into short antimicrobial peptides (AMPs) like this compound is driven by the urgent need for new therapeutics to combat the rising threat of antibiotic-resistant bacteria.

Mechanism of Action: Antimicrobial Activity

The principal mechanism of action for this compound and related lysine-tryptophan peptides is the disruption of the bacterial cell membrane. This process can be conceptualized in a multi-step model:

-

Electrostatic Attraction: The positively charged lysine residues of the peptide are electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion: Following the initial binding, the hydrophobic tryptophan residue facilitates the insertion of the peptide into the lipid bilayer of the cell membrane.

-

Membrane Permeabilization: The accumulation of peptides in the membrane leads to its destabilization and the formation of pores or channels. This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, cell death.

This direct, physical mechanism of action is believed to be a key reason why bacteria may have a lower propensity to develop resistance to such peptides compared to traditional antibiotics that target specific metabolic pathways.

Signaling Pathway for Membrane Disruption

An In-depth Technical Guide to the Antimicrobial Peptide H-Lys-Trp-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide H-Lys-Trp-Lys-OH, a tripeptide composed of lysine and tryptophan residues, has emerged as a molecule of interest within the field of antimicrobial research. This technical guide provides a comprehensive overview of its discovery, origin, and proposed mechanisms of action. Detailed experimental protocols for the synthesis and evaluation of this and similar cationic antimicrobial peptides are presented, alongside a summary of available quantitative data for related compounds. Furthermore, this guide illustrates the peptide's interaction with bacterial membranes through a conceptual signaling pathway diagram, offering a valuable resource for researchers engaged in the development of novel anti-infective therapeutics.

Discovery and Origin

The tripeptide this compound is identified as a small molecule peptide with purported antibacterial and antiviral activities.[1][2] Its origin is cited in patent CN 104072579 A, where it is listed as compound AMP12.[1][2] While the patent itself does not specify whether the peptide was isolated from a natural source or de novo designed, its structure is consistent with a class of synthetic antimicrobial peptides (AMPs) rich in cationic and aromatic residues. The strategic placement of the positively charged lysine residues flanking a hydrophobic tryptophan residue is a common design feature in AMPs aimed at enhancing interaction with and disruption of microbial cell membranes.[3][4]

Mechanism of Action

The antimicrobial activity of this compound and related cationic peptides is primarily attributed to their ability to selectively target and disrupt the integrity of bacterial cell membranes. This mechanism is initiated by electrostatic interactions between the positively charged lysine residues of the peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3]

Following this initial binding, the hydrophobic tryptophan residue is thought to insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.[4] This direct physical disruption of the membrane is a rapid process and is considered less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways.

Quantitative Data

| Peptide Sequence | Target Organism/Assay | Activity Metric | Value (µM) | Reference |

| (KW)2 | E. coli | MIC | >200 | [4] |

| (KW)3 | E. coli | MIC | 50 | [4] |

| (KW)4 | E. coli | MIC | 12.5 | [4] |

| (KW)5 | E. coli | MIC | 25 | [4] |

| (KW)2 | S. aureus | MIC | >200 | [4] |

| (KW)3 | S. aureus | MIC | 100 | [4] |

| (KW)4 | S. aureus | MIC | 25 | [4] |

| (KW)5 | S. aureus | MIC | 25 | [4] |

| H-Lys-Trp-OH | ACE Inhibition | IC50 | 7.8 | [5] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data for (KW)n peptides are for C-terminally amidated sequences.

Experimental Protocols

Peptide Synthesis (Solid-Phase Peptide Synthesis)

This protocol describes a general method for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

-

Resin Preparation: Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. The Boc protecting group on the lysine side chain prevents unwanted side reactions.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the lysine residue.

-

Amino Acid Coupling: Activate the carboxyl group of the next amino acid (Fmoc-Trp(Boc)-OH) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine). Add the activated amino acid to the resin to form a peptide bond.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and by-products.

-

Repeat Cycle: Repeat the deprotection and coupling steps for the final amino acid (Fmoc-Lys(Boc)-OH).

-

Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) to cleave the peptide from the resin and remove the side-chain protecting groups (Boc).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Antimicrobial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

-

Bacterial Culture: Grow the desired bacterial strains (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

-

Peptide Preparation: Prepare a stock solution of the peptide in sterile water or a suitable buffer.

-

Serial Dilution: Perform a two-fold serial dilution of the peptide stock solution in a 96-well microtiter plate.

-

Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[6]

Hemolytic Activity Assay

This assay assesses the cytotoxicity of the peptide against red blood cells, providing an indication of its potential toxicity to mammalian cells.

-

Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them several times with a phosphate-buffered saline (PBS) solution by centrifugation.

-

Peptide Dilutions: Prepare serial dilutions of the peptide in PBS.

-

Incubation: Mix the peptide dilutions with a suspension of RBCs (typically 2-4% v/v) in a microtiter plate.

-

Controls: Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Hemoglobin Release Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 414 nm or 540 nm).

-

Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.

Visualizations

Proposed Mechanism of Action Workflow

Caption: Workflow of the proposed antimicrobial mechanism of this compound.

Experimental Workflow for Peptide Evaluation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|38579-27-0|安捷凯 [anjiechem.com]

- 3. Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide: Physicochemical Properties of H-Lys-Trp-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Lys-Trp-Lys-OH, a sequence of L-Lysine, L-Tryptophan, and L-Lysine, is a cationic peptide with recognized antimicrobial and antiviral activities. Its structure, rich in basic and aromatic residues, dictates its physicochemical properties, which are fundamental to its biological function, formulation, and therapeutic potential. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and characterization workflow.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source/Method |

| Molecular Formula | C₂₃H₃₆N₆O₄ | --- |

| Molecular Weight | 460.57 g/mol | [1] |

| Isoelectric Point (pI) | ~10.0 | Calculated |

| Solubility | Soluble in aqueous solutions. Solubility is pH-dependent, increasing in acidic conditions. For hydrophobic peptides, organic solvents like DMSO can be used initially for solubilization. | General peptide solubility principles |

| Stability | Store lyophilized powder at -20°C to -80°C for long-term stability.[1] Prone to oxidation due to the tryptophan residue. Solutions should be prepared fresh and stored under inert gas if possible. Stability is pH and temperature-dependent. | General knowledge on peptide stability |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Determination of Solubility

Objective: To determine the maximum solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (lyophilized powder)

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 M Acetic Acid

-

Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

Protocol:

-

Stock Solution Preparation: Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg).

-

Solvent Addition: Add a small, precise volume of the desired solvent (e.g., 100 µL of deionized water) to the peptide.

-

Dissolution: Vortex the mixture thoroughly for 2-3 minutes. Gentle heating (up to 40°C) or sonication can be applied to aid dissolution, but caution should be exercised to avoid degradation.

-

Observation: Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble at that concentration.

-

Incremental Solvent Addition: If the peptide is not fully dissolved, add additional aliquots of the solvent incrementally, vortexing after each addition, until the peptide is completely dissolved. Record the total volume of solvent used.

-

Quantitative Analysis (Optional): For a more precise determination, the concentration of the saturated solution can be measured using a spectrophotometer (measuring absorbance at 280 nm due to the tryptophan residue) or by HPLC analysis of the supernatant after centrifugation of a saturated suspension.

-

Testing Different Solvents: Repeat the procedure for other solvents of interest (e.g., PBS, 0.1 M acetic acid). For poorly aqueous soluble peptides, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.

Assessment of Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To evaluate the stability of this compound in solution under different conditions (e.g., pH, temperature) over time.

Materials:

-

This compound

-

Buffers of various pH (e.g., pH 4, 7.4, 9)

-

Incubator or water bath

-

Reversed-phase HPLC (RP-HPLC) system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

UV detector

Protocol:

-

Sample Preparation: Prepare stock solutions of this compound in the different pH buffers to be tested (e.g., 1 mg/mL).

-

Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each solution into the HPLC system to obtain the initial peak area corresponding to the intact peptide.

-

Incubation: Incubate the remaining solutions at the desired temperature (e.g., 4°C, 25°C, 37°C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each incubated solution and inject it into the HPLC system.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of Mobile Phase A and B (e.g., 5-95% B over 30 minutes).

-

Flow Rate: 1 mL/min

-

Detection: UV at 220 nm and 280 nm.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of the intact this compound over time.

-

The appearance of new peaks will indicate degradation products.

-

Calculate the percentage of the remaining intact peptide at each time point relative to the initial (T=0) peak area.

-

The half-life (t₁/₂) of the peptide under each condition can be determined by plotting the percentage of remaining peptide against time.

-

Visualizations

Mechanism of Action: Membrane Disruption by a Cationic Antimicrobial Peptide

The proposed mechanism of action for this compound, a cationic antimicrobial peptide, involves the disruption of the bacterial cell membrane.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Physicochemical Characterization

A logical workflow for the comprehensive physicochemical characterization of this compound is outlined below.

Caption: Experimental workflow for this compound characterization.

References

H-Lys-Trp-Lys-OH (CAS: 38579-27-0): A Technical Guide for Researchers

An In-depth Review of the Synthesis, Antimicrobial & Antiviral Potential, and Mechanisms of a Cationic Tripeptide

Abstract

This technical guide provides a comprehensive overview of the tripeptide H-Lys-Trp-Lys-OH (Lysyl-Tryptophyl-Lysine), CAS number 38579-27-0. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this peptide. We delve into its chemical and physical properties, provide a detailed methodology for its synthesis, and explore its putative antimicrobial and antiviral activities. The guide summarizes the current understanding of the mechanisms of action for lysine- and tryptophan-rich peptides, including their interactions with cellular membranes. While specific quantitative biological data for this compound is limited in publicly accessible literature, this guide extrapolates from studies on closely related peptides to provide insights into its potential efficacy and experimental characterization.

Chemical & Physical Properties

This compound is a tripeptide composed of two lysine residues flanking a central tryptophan residue. The presence of two primary amine side chains from the lysine residues and the basic guanidinium group imparts a net positive charge at physiological pH, classifying it as a cationic peptide. The tryptophan residue provides a bulky, hydrophobic, and aromatic side chain. This amphipathic nature is a key characteristic of many antimicrobial peptides.

| Property | Value | Source |

| CAS Number | 38579-27-0 | N/A |

| Molecular Formula | C₂₃H₃₆N₆O₄ | N/A |

| Molecular Weight | 460.57 g/mol | N/A |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid | N/A |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--C(=O)O">C@HNC(=O)--INVALID-LINK--N | N/A |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in water | [1] |

| Purity (typical) | ≥95% (HPLC) | [1] |

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

The standard method for synthesizing this compound is Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Trp(Boc)-OH

-

Fmoc-Lys(Boc)-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection Reagent: 20% Piperidine in DMF

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Diethyl ether

-

Acetonitrile

-

Water

Experimental Workflow

Detailed Steps

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.

-

First Deprotection: Remove the Fmoc group from the resin-bound lysine by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Tryptophan Coupling: Activate Fmoc-Trp(Boc)-OH with HBTU and DIPEA in DMF and add to the resin. Allow the coupling reaction to proceed for 2 hours.

-

Washing: Wash the resin with DMF.

-

Second Deprotection: Remove the Fmoc group from the newly added tryptophan using 20% piperidine in DMF.

-

Washing: Wash the resin with DMF.

-

Lysine Coupling: Couple the final Fmoc-Lys(Boc)-OH using the same activation method as in step 4.

-

Washing: Wash the resin with DMF.

-

Final Deprotection: Remove the last Fmoc group with 20% piperidine in DMF.

-

Washing and Drying: Wash the resin with DMF, followed by a final wash with a volatile solvent like dichloromethane, and dry the resin under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting groups from the lysine and tryptophan side chains.

-